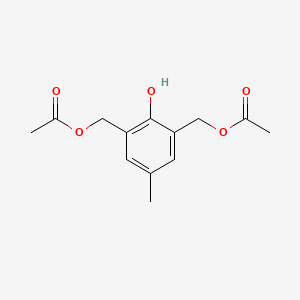
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-((Terc-butoxicarbonil)amino)-2-(2-cloro-3,4-dimetoxi fenil)acético es un compuesto orgánico sintético que pertenece a la clase de los aminoácidos. Se caracteriza por la presencia de un grupo protector terc-butoxicarbonil (Boc), un anillo aromático clorosustituido y dos grupos metoxi. Este compuesto se utiliza a menudo en la síntesis orgánica y la investigación farmacéutica debido a sus características estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-((Terc-butoxicarbonil)amino)-2-(2-cloro-3,4-dimetoxi fenil)acético generalmente implica los siguientes pasos:
Protección del grupo amino: El grupo amino se protege utilizando cloruro de terc-butoxicarbonil (Boc-Cl) en presencia de una base como la trietilamina.
Formación de la porción de ácido acético: El grupo amino protegido luego se hace reaccionar con un precursor adecuado para formar la porción de ácido acético.
Introducción de los grupos cloro y metoxi: El anillo aromático se funcionaliza con grupos cloro y metoxi a través de reacciones de sustitución aromática electrofílica.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores automatizados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. También se puede emplear el uso de química de flujo continuo y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-((Terc-butoxicarbonil)amino)-2-(2-cloro-3,4-dimetoxi fenil)acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi se pueden oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo cloro se puede reducir a un átomo de hidrógeno, lo que da como resultado la formación de un producto desclorado.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o paladio sobre carbón (Pd / C) bajo atmósfera de hidrógeno.
Sustitución: Nucleófilos como azida de sodio (NaN3) o tiourea en presencia de una base.
Productos principales
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de productos desclorados.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 2-((Terc-butoxicarbonil)amino)-2-(2-cloro-3,4-dimetoxi fenil)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-((Terc-butoxicarbonil)amino)-2-(2-cloro-3,4-dimetoxi fenil)acético involucra su interacción con objetivos moleculares y vías específicas. El grupo protector Boc se puede eliminar en condiciones ácidas para revelar el grupo amino libre, que luego puede participar en varias reacciones bioquímicas. Los grupos cloro y metoxi pueden influir en la reactividad del compuesto y la afinidad de unión a las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-((Terc-butoxicarbonil)amino)-2-(2-clorofenil)acético: Carece de los grupos metoxi.
Ácido 2-((Terc-butoxicarbonil)amino)-2-(3,4-dimetoxi fenil)acético: Carece del grupo cloro.
Ácido 2-amino-2-(2-cloro-3,4-dimetoxi fenil)acético: Carece del grupo protector Boc.
Singularidad
El ácido 2-((Terc-butoxicarbonil)amino)-2-(2-cloro-3,4-dimetoxi fenil)acético es único debido a la combinación del grupo protector Boc, la sustitución de cloro y los grupos metoxi, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H20ClNO6 |
|---|---|
Peso molecular |
345.77 g/mol |
Nombre IUPAC |
2-(2-chloro-3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H20ClNO6/c1-15(2,3)23-14(20)17-11(13(18)19)8-6-7-9(21-4)12(22-5)10(8)16/h6-7,11H,1-5H3,(H,17,20)(H,18,19) |
Clave InChI |
JWCJZEWEZWHSHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=C(C(=C(C=C1)OC)OC)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)








![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)
